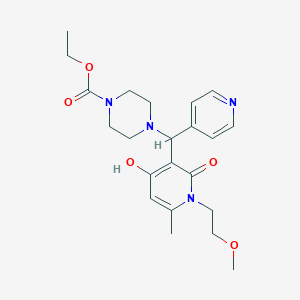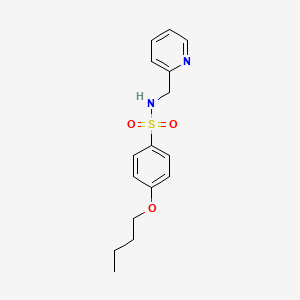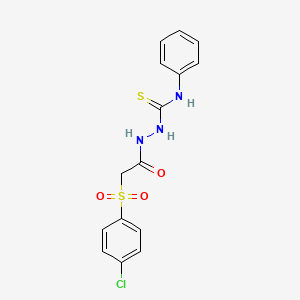
2-cyano-N-(4-methylpyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(4-methylpyridin-2-yl)acetamide is an organic compound with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol . It is characterized by the presence of a cyano group (–CN) and a pyridine ring substituted with a methyl group at the 4-position . This compound is used in various scientific research applications, particularly in the synthesis of heterocyclic compounds .
Méthodes De Préparation
The synthesis of 2-cyano-N-(4-methylpyridin-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of 4-methyl-2-aminopyridine with methyl cyanoacetate . The reaction is usually carried out under solvent-free conditions at room temperature or with gentle heating . Another method involves the use of ethyl cyanoacetate and stirring the mixture at 70°C for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Analyse Des Réactions Chimiques
2-cyano-N-(4-methylpyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The active hydrogen on the cyanoacetamide moiety can participate in nucleophilic substitution reactions.
Condensation Reactions: It can react with bidentate reagents to form heterocyclic compounds.
Oxidation and Reduction:
Common reagents used in these reactions include alkyl cyanoacetates, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . The major products formed from these reactions are often heterocyclic compounds with potential biological activity .
Applications De Recherche Scientifique
2-cyano-N-(4-methylpyridin-2-yl)acetamide is widely used in scientific research due to its versatility in forming heterocyclic compounds . Some of its applications include:
Mécanisme D'action
The mechanism of action of 2-cyano-N-(4-methylpyridin-2-yl)acetamide involves its ability to act as a nucleophile in various chemical reactions . The cyano group and the amide functionality allow it to participate in condensation and substitution reactions, leading to the formation of complex heterocyclic structures . These structures can interact with specific molecular targets, such as enzymes or receptors, thereby exerting their biological effects .
Comparaison Avec Des Composés Similaires
2-cyano-N-(4-methylpyridin-2-yl)acetamide can be compared with other cyanoacetamide derivatives, such as:
These compounds share similar structural features but differ in their substituents on the pyridine or phenyl ring, which can influence their reactivity and biological activity . The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties .
Propriétés
IUPAC Name |
2-cyano-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-3-5-11-8(6-7)12-9(13)2-4-10/h3,5-6H,2H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWZRNAQFLUSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1,3-Dimethylindol-2-yl)methyl]prop-2-enamide](/img/structure/B2904747.png)


![7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2904750.png)


![2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2904755.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2904760.png)


![N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2904764.png)
![8-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2904767.png)
![Methyl 5-((4-ethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2904768.png)
